molecular formula C26H26N4O4 B10930428 6-(4-methoxyphenyl)-3-methyl-N-[4-(morpholin-4-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-3-methyl-N-[4-(morpholin-4-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10930428
M. Wt: 458.5 g/mol
InChI Key: HJGXKAKCFXHTIS-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-methyl-N-[4-(morpholin-4-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinyl group, and a pyridine ring fused with an oxazole ring. The presence of these functional groups and the fused ring system imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-[4-(morpholin-4-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the oxazole ring with a methoxyphenyl group using suitable reagents.

    Formation of the pyridine ring: The pyridine ring is then fused with the oxazole ring through a series of reactions, including cyclization and condensation.

    Attachment of the morpholinyl group: The morpholinyl group is introduced through nucleophilic substitution reactions.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

6-(4-methoxyphenyl)-3-methyl-N-[4-(morpholin-4-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

    Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(4-methoxyphenyl)-3-methyl-N-[4-(morpholin-4-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-[4-(morpholin-4-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

6-(4-methoxyphenyl)-3-methyl-N-[4-(morpholin-4-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Thiazolo[4,5-b]pyridines: These compounds have a similar fused ring system but contain a thiazole ring instead of an oxazole ring. They exhibit different biological activities and chemical properties.

    Pyridine derivatives: These compounds contain a pyridine ring but lack the fused oxazole ring. They have different reactivity and biological activities.

    Morpholine derivatives: These compounds contain a morpholine ring but lack the fused pyridine-oxazole system. They exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and fused ring system, which imparts unique chemical reactivity and biological activities.

Properties

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-[(4-morpholin-4-ylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H26N4O4/c1-17-24-22(15-23(28-26(24)34-29-17)19-5-9-21(32-2)10-6-19)25(31)27-16-18-3-7-20(8-4-18)30-11-13-33-14-12-30/h3-10,15H,11-14,16H2,1-2H3,(H,27,31)

InChI Key

HJGXKAKCFXHTIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=C(C=C4)N5CCOCC5

Origin of Product

United States

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